molecular formula C22H20ClNO5 B12468217 3,3-dimethyl-2-oxobutyl 2-(5-chloro-2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

3,3-dimethyl-2-oxobutyl 2-(5-chloro-2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B12468217
M. Wt: 413.8 g/mol
InChI Key: AZZVRVMWSGGOIL-UHFFFAOYSA-N
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Description

3,3-DIMETHYL-2-OXOBUTYL 2-(5-CHLORO-2-METHYLPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a phthalimide moiety, a chlorinated aromatic ring, and a dimethyl-substituted oxobutyl group, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-DIMETHYL-2-OXOBUTYL 2-(5-CHLORO-2-METHYLPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method starts with the preparation of the phthalimide derivative, which is then reacted with 5-chloro-2-methylphenylamine under controlled conditions to form the intermediate. This intermediate is further reacted with 3,3-dimethyl-2-oxobutyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,3-DIMETHYL-2-OXOBUTYL 2-(5-CHLORO-2-METHYLPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

3,3-DIMETHYL-2-OXOBUTYL 2-(5-CHLORO-2-METHYLPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,3-DIMETHYL-2-OXOBUTYL 2-(5-CHLORO-2-METHYLPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-DIMETHYL-2-OXOBUTYL 2-(5-BROMO-2-METHYLPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE
  • 3,3-DIMETHYL-2-OXOBUTYL 2-(5-FLUORO-2-METHYLPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE
  • 3,3-DIMETHYL-2-OXOBUTYL 2-(5-IODO-2-METHYLPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE

Uniqueness

What sets 3,3-DIMETHYL-2-OXOBUTYL 2-(5-CHLORO-2-METHYLPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE apart from similar compounds is its specific substitution pattern and the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This unique structure may confer distinct properties that make it particularly valuable for certain applications.

Properties

Molecular Formula

C22H20ClNO5

Molecular Weight

413.8 g/mol

IUPAC Name

(3,3-dimethyl-2-oxobutyl) 2-(5-chloro-2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C22H20ClNO5/c1-12-5-7-14(23)10-17(12)24-19(26)15-8-6-13(9-16(15)20(24)27)21(28)29-11-18(25)22(2,3)4/h5-10H,11H2,1-4H3

InChI Key

AZZVRVMWSGGOIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C(C)(C)C

Origin of Product

United States

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